N-[2-(4-chlorophenyl)ethyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[2-(4-chlorophenyl)ethyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a structurally complex triazole derivative characterized by:
- Triazole core: A 1,2,3-triazole ring, known for metabolic stability and versatile binding interactions in medicinal chemistry .
- A (3-fluorophenyl)methyl group at the triazole N1 position, introducing steric bulk and halogen-mediated binding. A 1H-pyrrol-1-yl group at the triazole C5 position, contributing electron-rich aromaticity and hydrogen-bonding capacity.
This compound’s design integrates halogenated aryl groups and heterocyclic moieties, features commonly associated with antimicrobial, anticancer, and enzyme-modulating activities .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O/c23-18-8-6-16(7-9-18)10-11-25-21(30)20-22(28-12-1-2-13-28)29(27-26-20)15-17-4-3-5-19(24)14-17/h1-9,12-14H,10-11,15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFBOKVXVQOQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors containing triazole and carboxamide functionalities. The general synthetic route includes:
- Formation of Triazole Ring : The initial step involves the cyclization of a suitable azide with an alkyne to form the triazole core.
- Introduction of Side Chains : Subsequent reactions introduce the 4-chlorophenyl and 3-fluorophenyl groups through nucleophilic substitutions or coupling reactions.
- Final Modifications : The final structure is achieved by incorporating the pyrrole moiety and the carboxamide group through amide bond formation.
Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . The compound may share similar mechanisms of action due to structural similarities.
Antifungal Activity
Triazole derivatives are well-known antifungal agents. Studies have shown that modifications at the phenyl ring can enhance antifungal activity against Candida species . While specific data for this compound is limited, its structural attributes suggest potential efficacy in this area.
Case Studies
In a recent study focusing on pyrrole derivatives, compounds with similar structural motifs demonstrated potent antibacterial activity, suggesting that this compound could be evaluated for similar effects .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. Key aspects include:
- Substituent Effects : The presence of electron-withdrawing groups (like chloro and fluoro) can enhance biological activity by increasing the compound's lipophilicity and bioavailability.
- Pyrrole Integration : The incorporation of pyrrole rings has been associated with increased antibacterial and antifungal activities due to their ability to interact with biological targets effectively.
Data Table: Biological Activities
Scientific Research Applications
Overview
Recent studies have highlighted the anticancer properties of triazole derivatives, including N-[2-(4-chlorophenyl)ethyl]-1-[(3-fluorophenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. These compounds exhibit cytotoxic effects against various cancer cell lines.
Case Studies
A notable study demonstrated that triazole derivatives showed significant growth inhibition in several cancer cell lines, including SNB-19 and OVCAR-8. The compound exhibited percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .
Overview
The compound has also been evaluated for its antimicrobial properties against various pathogens. Triazole derivatives are known for their broad-spectrum activity.
Research Findings
In vitro studies have indicated that the compound exhibits effective antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound were tested against Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
Implications
The antimicrobial properties suggest potential applications in developing new antibiotics or antifungal agents, especially in an era of increasing antibiotic resistance.
Overview
Anti-inflammatory effects are another area where triazole compounds have shown promise. The mechanism often involves the inhibition of pro-inflammatory mediators.
Experimental Evidence
Molecular docking studies have indicated that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .
Clinical Relevance
Given the role of inflammation in various chronic diseases, this compound could be further explored for its therapeutic potential in treating conditions such as arthritis and other inflammatory disorders.
Summary Table of Applications
| Application Area | Mechanism/Action | Notable Findings |
|---|---|---|
| Cancer Treatment | Induces apoptosis; inhibits proliferation | PGIs of up to 86.61% against cancer cell lines |
| Antimicrobial Activity | Inhibits growth of bacteria | Effective against E. coli and P. aeruginosa |
| Anti-inflammatory | Inhibits pro-inflammatory mediators | Potential 5-LOX inhibitor; relevant for chronic diseases |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
| Compound Name | Substituents | Key Structural Features | Impact on Properties |
|---|---|---|---|
| Target Compound | 2-(4-chlorophenyl)ethyl, (3-fluorophenyl)methyl, 1H-pyrrol-1-yl | - Chlorine (para), fluorine (meta), pyrrole | Enhanced lipophilicity and π-π interactions; potential for multi-target binding |
| N-(3-chlorophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () | 3-chlorophenyl, 4-methylphenyl, methyl | - Chlorine (meta), methyl groups | Reduced steric hindrance; altered electronic profile may decrease receptor affinity compared to target |
| N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide () | 4-chlorophenyl, 3-(trifluoromethyl)phenyl | - Trifluoromethyl group | Increased electron-withdrawing effects; higher metabolic stability but reduced solubility |
| N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide () | Pyridin-3-yl, bis-fluorophenyl | - Pyridine ring | Improved water solubility; potential for metal coordination vs. pyrrole’s hydrogen-bonding |
Key Observations:
- Halogen Positioning : The target’s 4-chlorophenyl group (vs. 3-chloro in ) optimizes steric alignment for hydrophobic pockets in biological targets .
- Heterocyclic Moieties : The 1H-pyrrol-1-yl group distinguishes the target from pyridine- or thiazole-containing analogs (e.g., ), offering distinct electronic and steric profiles that may enhance binding to enzymes like kinases or cytochrome P450 .
Key Insights:
- The target compound’s 1H-pyrrol-1-yl group likely enhances cellular uptake and target engagement compared to pyridine-based analogs, as seen in its broader antimicrobial activity .
- Dual halogenation (4-Cl, 3-F) may improve binding specificity over mono-halogenated derivatives (e.g., ), reducing unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
